molecular formula C32H52O6 B12106692 [2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate

[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate

Cat. No.: B12106692
M. Wt: 532.8 g/mol
InChI Key: KRZLECBBHPYBFK-UHFFFAOYSA-N
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Description

The compound [2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate is a highly substituted cyclopenta[a]phenanthrene derivative, a structural motif commonly associated with triterpenoids and steroids. Its core structure features a fused cyclopentane-phenanthrene ring system, with multiple hydroxyl, methyl, and ketone substituents, as well as an acetate ester at the heptan-4-yl position.

Key structural features include:

  • Cyclopenta[a]phenanthrene backbone: A rigid, polycyclic framework that influences conformational stability and receptor interactions.
  • Functional groups: Two hydroxyl groups (C2, C3), a 11-hydroxy group, a 3-oxo group, and four methyl substituents (C4, C4, C8, C10, C14).

Properties

IUPAC Name

[2,3-dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLECBBHPYBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of hydroxyl and acetate groups through controlled reactions. Specific reagents and catalysts are used to ensure the desired functional groups are correctly positioned.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetate groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Key Substituents Source/Synthesis Biological Activity/Notes Reference
Target Compound Not Provided* 2,3-Dihydroxy; 11-hydroxy; 3-oxo; 4,4,8,10,14-pentamethyl; acetate ester Likely natural product or synthetic Inferred: Potential enzyme inhibition (CYP450, P-glycoprotein), receptor modulation
MOL000862 [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo...)] Not Provided Epoxide group; 11-hydroxy; 3-oxo; pentamethyl Alisma orientalis Bioactivity inferred from plant sources (e.g., anti-inflammatory, diuretic)
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl...) (Compound 7, ) Not Provided C3 hydroxyl; C10,13 dimethyl; methyl ester Synthetic (lithocholic acid derivative) Characterized via 1H NMR, HRMS; melting point: 105.3–106.5°C
2,3,6,7...Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate () C23H30O4 Acetyl group; C13 methyl; C16 methylidene Laboratory chemical Safety CAS 7759-35-5; handling precautions for lab use
MOL000280 () Not Provided 3,16-dihydroxy; 4,4,10,13,14-pentamethyl; hex-5-enoic acid Plant-derived (unspecified) Potential metabolic interactions (UGT catalysis, CYP inhibition)

Structural and Functional Differences:

Backbone Complexity :

  • The target compound’s heptan-4-yl side chain with a 2-methyl group distinguishes it from simpler analogs like those in and , which lack extended alkyl branches .
  • Compared to MOL000862 (), the absence of an epoxide group and the presence of dihydroxy substituents highlight divergent synthetic or biosynthetic pathways .

Compounds with ketone groups (e.g., ’s Compound 8) show reduced polarity, which could influence mitochondrial localization or enzyme binding .

Synthesis and Characterization :

  • The target compound’s synthesis likely involves multi-step functionalization of a cyclopenta[a]phenanthrene core, akin to methods in (e.g., IBX-mediated oxidation for ketone formation) .
  • Purity assessment via 1H NMR and HRMS, as described for lithocholic acid derivatives, would be critical for confirming structural integrity .

Safety and Handling :

  • While direct toxicity data are unavailable, analogs like ’s compound require standard laboratory precautions (e.g., avoiding inhalation, skin contact) due to their structural complexity .

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